Melicopicine

説明

This compound has been reported in Esenbeckia febrifuga, Vepris trichocarpa, and Sarcomelicope argyrophylla with data available.

from Teclea trichocarpa; structure in first source

特性

CAS番号 |

517-73-7 |

|---|---|

分子式 |

C18H19NO5 |

分子量 |

329.3 g/mol |

IUPAC名 |

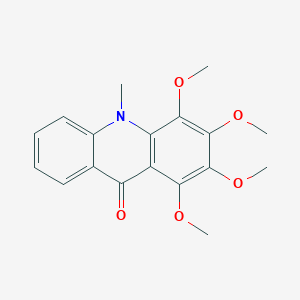

1,2,3,4-tetramethoxy-10-methylacridin-9-one |

InChI |

InChI=1S/C18H19NO5/c1-19-11-9-7-6-8-10(11)14(20)12-13(19)16(22-3)18(24-5)17(23-4)15(12)21-2/h6-9H,1-5H3 |

InChIキー |

URPVDDXMEZAEJY-UHFFFAOYSA-N |

正規SMILES |

CN1C2=CC=CC=C2C(=O)C3=C1C(=C(C(=C3OC)OC)OC)OC |

他のCAS番号 |

517-73-7 |

同義語 |

1,2,3,4-Tetramethoxy-10-methylacridone |

製品の起源 |

United States |

Foundational & Exploratory

Melicopicine: A Technical Guide to its Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melicopicine is a furoquinoline alkaloid that has garnered interest within the scientific community for its potential pharmacological activities. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and a summary of its known biological effects, with a focus on its cytotoxic and antimalarial properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound is predominantly found in plant species belonging to the Rutaceae family, a diverse group of plants known for producing a wide array of secondary metabolites, including alkaloids and coumarins. The primary genera from which this compound has been isolated include Melicope, Acronychia, Esenbeckia, Vepris, and Sarcomelicope.

Specific plant species identified as natural sources of this compound include:

-

Melicope fareana : The bark of this Australian rainforest tree is a significant source of this compound, with reports indicating a yield of approximately 1%.[1] The leaves of this species also contain the alkaloid.

-

Acronychia baueri : The leaves of this Australian plant have been shown to contain this compound.

-

Esenbeckia febrifuga : This plant is another documented source of this compound.[1]

-

Vepris trichocarpa : this compound has been reported in this species.[1]

-

Sarcomelicope argyrophylla : This species is also a known source of the alkaloid.[1]

-

Zanthoxylum simullans : The root bark of this plant, used in traditional Chinese medicine, has been found to contain this compound.

Isolation and Purification Methods

The isolation of this compound from its natural sources typically involves solvent extraction followed by chromatographic separation. The general workflow for isolating acridone alkaloids, the class to which this compound belongs, can be adapted and optimized for specific plant materials.

General Experimental Protocol

A representative protocol for the isolation of this compound and other acridone alkaloids from plant material is as follows:

1. Plant Material Preparation:

-

Air-dry the collected plant material (e.g., bark, leaves, or roots) at room temperature.

-

Grind the dried material into a fine powder to increase the surface area for extraction.

2. Extraction:

-

Perform exhaustive extraction of the powdered plant material with methanol (MeOH) at room temperature using maceration or Soxhlet extraction. Maceration involves soaking the plant material in the solvent for an extended period (e.g., 3 x 24 hours), with occasional agitation.

-

Combine the methanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

3. Fractionation (Acid-Base Extraction):

-

Suspend the crude extract in a 5% hydrochloric acid (HCl) solution.

-

Partition the acidic solution with a non-polar solvent like diethyl ether or chloroform to remove neutral and acidic compounds.

-

Basify the aqueous acidic layer with a base, such as ammonium hydroxide (NH₄OH), to a pH of 9-10.

-

Extract the liberated alkaloids with a solvent like chloroform or dichloromethane.

-

Combine the organic layers and evaporate the solvent to yield a crude alkaloid fraction.

4. Chromatographic Purification:

-

Column Chromatography (CC):

-

Subject the crude alkaloid fraction to column chromatography on silica gel.

-

Elute the column with a gradient of solvents, typically starting with a non-polar solvent like hexane or dichloromethane and gradually increasing the polarity by adding ethyl acetate or methanol.

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., chloroform:methanol, 95:5) and visualizing under UV light or with a suitable staining reagent (e.g., Dragendorff's reagent).

-

Combine fractions containing compounds with similar Rf values.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

For final purification, subject the enriched fractions from column chromatography to preparative HPLC.

-

A reversed-phase C18 column is commonly used.

-

The mobile phase typically consists of a mixture of acetonitrile and water or methanol and water, often with a small amount of an acid like formic acid or trifluoroacetic acid to improve peak shape.

-

Isocratic or gradient elution can be employed to achieve optimal separation.

-

Monitor the elution using a UV detector at a wavelength where this compound shows strong absorbance.

-

Collect the peak corresponding to this compound and evaporate the solvent to obtain the pure compound.

-

5. Structure Elucidation:

-

Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), Mass Spectrometry (MS), and comparison with literature data.

Data Presentation

Quantitative Yield of this compound

| Plant Source | Plant Part | Extraction Method | Reported Yield (%) |

| Melicope fareana | Bark | Not specified in detail | ~1% |

Biological Activity of this compound

| Activity | Cell Line/Organism | IC₅₀ (µg/mL) |

| Cytotoxicity | PC-3M (Prostate Cancer) | 12.5 - 65 (Range for acridone alkaloids from Z. simullans) |

| Cytotoxicity | LNCaP (Prostate Cancer) | 21.1 - 65 (Range for acridone alkaloids from Z. simullans) |

| Antimalarial | Plasmodium falciparum 3D7 | Not specifically reported for this compound |

| Antimalarial | Plasmodium falciparum Dd2 | 18.9 (Normelicopidine, a related alkaloid) |

Note: The IC₅₀ values for cytotoxicity are presented as a range for a mixture of acridone alkaloids isolated from Zanthoxylum simullans, including this compound. The specific IC₅₀ for pure this compound was not detailed in the available source.

Mandatory Visualization

Experimental Workflow for this compound Isolation

Caption: A generalized workflow for the isolation and purification of this compound.

Proposed Mechanism of Action: Topoisomerase Inhibition

Acridone alkaloids, the class of compounds to which this compound belongs, have been reported to exert their cytotoxic effects through the inhibition of topoisomerase enzymes.[2] Topoisomerases are crucial for DNA replication and transcription, and their inhibition leads to DNA damage and ultimately, cell death.

References

An In-depth Technical Guide to the Acridone Alkaloids: Melicopicine and its Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of natural product chemistry continues to be a vital source of novel molecular scaffolds for drug discovery. Among these, the acridone alkaloids, a class of nitrogen-containing heterocyclic compounds, have garnered significant attention due to their diverse and potent biological activities. This guide provides a detailed examination of a specific acridone alkaloid, Melicopicine, a term that has been historically associated with at least two distinct chemical entities, leading to potential ambiguity in scientific literature. We will delineate the chemical structures, IUPAC nomenclature, and physicochemical properties of both primary compounds: This compound (1,2,3,4-tetramethoxy-10-methylacridin-9-one) and Melicopine (4,5-dimethoxy-11-methyl-[1][2]dioxolo[4,5-c]acridin-6-one) . This document will serve as a comprehensive resource, offering insights into their chemical synthesis, isolation from natural sources, and known biological activities, thereby empowering researchers in their quest for novel therapeutic agents.

Chemical Structure and Nomenclature

The ambiguity surrounding the name "this compound" necessitates a clear distinction between the two primary acridone alkaloids that have been referred to by this name.

1. This compound (CID 101253)

-

IUPAC Name: 1,2,3,4-tetramethoxy-10-methylacridin-9-one[1]

-

Molecular Formula: C₁₈H₁₉NO₅[1]

-

Chemical Structure:

2. Melicopine (CID 68433)

-

IUPAC Name: 4,5-dimethoxy-11-methyl-[1][2]dioxolo[4,5-c]acridin-6-one[3]

-

Molecular Formula: C₁₇H₁₅NO₅[3]

-

Chemical Structure:

Physicochemical Data

A summary of the key physicochemical properties of this compound and Melicopine is presented in the table below for ease of comparison. These data are essential for understanding the compounds' behavior in biological systems and for the design of analytical and screening protocols.

| Property | This compound (C₁₈H₁₉NO₅) | Melicopine (C₁₇H₁₅NO₅) |

| Molecular Weight | 329.35 g/mol [4] | 313.31 g/mol [3] |

| Monoisotopic Mass | 329.126323 g/mol [1] | 313.095023 g/mol [3] |

| XLogP3-AA | 3.0[5] | 2.9[3] |

| Hydrogen Bond Donor Count | 0[1] | 0[3] |

| Hydrogen Bond Acceptor Count | 6 | 6 |

| Rotatable Bond Count | 5 | 2 |

| Topological Polar Surface Area | 66.8 Ų | 57.2 Ų |

| Heavy Atom Count | 24 | 23 |

| CAS Number | 517-73-7[1] | 568-01-4[3] |

Experimental Protocols

General Synthetic Strategy for the Acridone Core

Methodology:

-

Condensation: An appropriately substituted anthranilic acid is condensed with a substituted phenol derivative. For instance, to generate the precursor for this compound, 2-amino-3,4,5,6-tetramethoxybenzoic acid would be reacted with an appropriate benzene derivative.

-

Cyclization: The resulting diarylamine intermediate undergoes an intramolecular cyclization to form the tricyclic acridone core. This can be achieved through various methods, including thermal or acid-catalyzed cyclization.

-

N-Methylation: The nitrogen at position 10 (or 11, depending on the numbering system) is typically methylated in a subsequent step using a methylating agent such as methyl iodide in the presence of a base.

-

Functional Group Interconversion: Further modifications, such as the introduction of the methylenedioxy bridge in Melicopine, would require specific synthetic steps tailored to the target molecule.

General Protocol for Isolation from Natural Sources

This compound has been reported to be isolated from plants such as Sarcomelicope argyrophylla, while Melicopine is found in various Melicope species. The following is a generalized protocol for the extraction and isolation of such alkaloids from plant material.

Methodology:

-

Extraction: Dried and powdered plant material (e.g., leaves, bark) is subjected to extraction with an organic solvent, typically methanol or a mixture of chloroform and methanol, at room temperature for an extended period.

-

Acid-Base Partitioning: The crude extract is concentrated and then partitioned between an acidic aqueous solution (e.g., 5% HCl) and an organic solvent (e.g., diethyl ether). The alkaloids, being basic, will be protonated and move into the aqueous phase, while neutral and acidic compounds remain in the organic phase.

-

Liberation and Re-extraction: The acidic aqueous phase is then basified (e.g., with NH₄OH) to deprotonate the alkaloids, which are then re-extracted into an organic solvent like chloroform or dichloromethane.

-

Chromatographic Purification: The resulting crude alkaloid fraction is subjected to chromatographic separation techniques. This typically involves column chromatography over silica gel or alumina, eluting with a gradient of solvents of increasing polarity (e.g., hexane-ethyl acetate or chloroform-methanol).

-

Final Purification: Fractions containing the target compound are identified by thin-layer chromatography (TLC) and pooled. Further purification can be achieved by preparative TLC or high-performance liquid chromatography (HPLC) to yield the pure alkaloid.

Biological Activity and Signaling Pathway

Acridone alkaloids are known to possess a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. While specific quantitative cytotoxicity data (e.g., IC₅₀ values) for this compound and Melicopine are not consistently reported in publicly accessible databases, related acridone alkaloids have demonstrated potent cytotoxic effects.

For instance, Citbismine-E, a dimeric acridone alkaloid, has been shown to induce apoptosis in human myeloid leukemia HL-60 cells. The proposed mechanism involves the generation of reactive oxygen species (ROS), which in turn activates the c-Jun N-terminal kinase (JNK) signaling pathway, leading to mitochondrial dysfunction and subsequent apoptosis. This pathway provides a plausible model for the cytotoxic action of other acridone alkaloids like this compound and Melicopine.

Caption: Proposed apoptotic signaling pathway for acridone alkaloids.

Conclusion

This technical guide has provided a comprehensive overview of this compound and its related isomer, Melicopine, clarifying the existing nomenclatural ambiguity. The detailed physicochemical data, generalized experimental protocols for synthesis and isolation, and insights into their potential biological activities and signaling pathways offer a valuable resource for researchers in natural product chemistry and drug development. The potent biological activities exhibited by the acridone alkaloid class underscore their potential as lead compounds for the development of novel therapeutics. Further investigation into the specific biological targets and mechanisms of action of this compound and Melicopine is warranted to fully elucidate their therapeutic potential.

References

- 1. This compound | C18H19NO5 | CID 101253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-(Methoxymethoxy)-10-methylacridin-9(10H)-one | 91105-98-5 | Benchchem [benchchem.com]

- 3. Melicopine | C17H15NO5 | CID 68433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Compound: this compound (CHEMBL455628) - ChEMBL [ebi.ac.uk]

- 5. PubChemLite - this compound (C18H19NO5) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to the Physical and Chemical Properties of Melicopicine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Melicopicine, a naturally occurring acridone alkaloid, has garnered interest within the scientific community for its potential biological activities. A thorough understanding of its physical and chemical properties is fundamental for its isolation, characterization, and exploration as a potential therapeutic agent. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, including its structural details, spectral data, and solubility profile. This document also outlines general experimental protocols for the analysis of such compounds and discusses the current, albeit limited, understanding of its biological effects, paving the way for future research and development.

Introduction

This compound is a tetramethoxy-substituted acridone alkaloid found in various plant species, including those from the Rutaceae family such as Esenbeckia febrifuga, Vepris trichocarpa, and Sarcomelicope argyrophylla[1]. The acridone scaffold is a recurring motif in a number of biologically active natural products. A detailed characterization of the physical and chemical properties of this compound is a critical prerequisite for any research and development endeavor, from extraction and purification to the design of targeted biological assays. This guide aims to consolidate the available data on this compound to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug discovery.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the tables below. These data have been compiled from various chemical databases and literature sources.

General and Structural Properties

| Property | Value | Source |

| IUPAC Name | 1,2,3,4-tetramethoxy-10-methylacridin-9-one | [1] |

| Molecular Formula | C₁₈H₁₉NO₅ | [1][2] |

| Molecular Weight | 329.35 g/mol | [2] |

| CAS Number | 517-73-7 | [1] |

| Chemical Structure | See Figure 1 |

Figure 1: Chemical Structure of this compound

Tabulated Physical Properties

| Property | Value | Notes |

| Melting Point | Data not available in searched sources. | Further experimental determination is required. |

| Boiling Point | Data not available in searched sources. | Likely to decompose at high temperatures. |

| Solubility | Data not available in searched sources. | General solubility of alkaloids suggests solubility in organic solvents and limited solubility in water. Further experimental validation is needed. |

Spectral Data

Spectroscopic techniques are essential for the structural elucidation and identification of this compound. A summary of the available spectral data is provided below.

Mass Spectrometry (MS)

Mass spectrometry data is crucial for determining the molecular weight and fragmentation pattern of a compound.

| m/z Value | Relative Intensity | Possible Fragment |

| 329 | 2nd Highest | [M]⁺ (Molecular Ion) |

| 314 | Top Peak | [M-CH₃]⁺ |

| 256 | 3rd Highest | Further fragmentation |

| Data obtained from GC-MS analysis as reported in the NIST database.[1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific chemical shift data for this compound were not found in the initial search, ¹H and ¹³C NMR are indispensable for its structural confirmation.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for C=O (carbonyl), C-O (ether), C-N, and aromatic C-H and C=C bonds.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is expected to exhibit absorption maxima characteristic of the acridone chromophore.

Experimental Protocols

Isolation and Purification

A general workflow for the isolation of this compound from a plant source is depicted below.

Methodology:

-

Extraction: Dried and powdered plant material is macerated with a suitable solvent, typically methanol, at room temperature for an extended period.

-

Filtration and Concentration: The extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Solvent Partitioning: The crude extract is subjected to sequential liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity.

-

Chromatography: The fraction containing this compound (likely the ethyl acetate or a moderately polar fraction) is subjected to column chromatography over silica gel or Sephadex LH-20, eluting with a gradient of solvents to isolate the compound.

-

Crystallization: The purified fraction is crystallized from a suitable solvent system to obtain pure this compound.

Spectroscopic Analysis

The following are general protocols for obtaining spectral data for a purified compound like this compound.

Methodology:

-

NMR Spectroscopy: A small amount of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and analyzed using a high-field NMR spectrometer to obtain ¹H and ¹³C spectra.

-

Mass Spectrometry: The sample is dissolved in a suitable solvent and introduced into the mass spectrometer (e.g., via direct infusion or coupled with a chromatographic system like GC or LC) for ionization and mass analysis.

-

FT-IR Spectroscopy: A small amount of the sample is mixed with KBr powder and pressed into a pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

-

UV-Vis Spectroscopy: A dilute solution of the compound in a spectroscopic grade solvent (e.g., methanol or ethanol) is prepared, and its absorbance is measured across the UV-visible range.

Biological Activities and Signaling Pathways

The biological activities of this compound are not well-documented in the readily available scientific literature. While some acridone alkaloids exhibit a range of biological effects, including antimicrobial, anticancer, and anti-inflammatory properties, specific studies on this compound are limited.

Due to the lack of specific information on this compound's mechanism of action and its effects on signaling pathways, a diagrammatic representation cannot be provided at this time. This represents a significant knowledge gap and a promising area for future research.

Conclusion

This compound is a natural acridone alkaloid with a well-defined chemical structure. This guide has summarized its key physicochemical properties and provided generalized experimental protocols for its isolation and characterization. While some spectral data are available, a comprehensive experimental determination of its physical properties, such as melting point and solubility, is still required. The most significant gap in the current knowledge lies in its biological activities and mechanism of action. Future research should focus on elucidating the pharmacological profile of this compound and investigating its potential effects on cellular signaling pathways. Such studies will be crucial in determining its potential as a lead compound for drug development.

References

The Melicopicine Biosynthesis Pathway in Rutaceae: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Melicopicine, a tetramethoxylated acridone alkaloid found in the Rutaceae family, exhibits a range of biological activities, making its biosynthetic pathway a subject of significant interest for synthetic biology and drug development. This technical guide provides a detailed overview of the current understanding of the this compound biosynthesis pathway, drawing on established knowledge of acridone alkaloid formation and the enzymatic families likely involved. This document outlines the core biosynthetic steps, proposes the subsequent modification reactions, and details relevant experimental protocols. While specific quantitative data for the this compound pathway remains limited, this guide consolidates available information and provides a framework for future research.

Introduction to this compound and Acridone Alkaloids

Acridone alkaloids are a class of nitrogen-containing secondary metabolites characteristic of the Rutaceae plant family.[1] These compounds are known for their diverse pharmacological properties, including antimicrobial, antiviral, and antitumor activities. This compound, with its distinctive 1,2,3,4-tetramethoxy substitution pattern on the acridone core, is a prominent member of this family.[2] The biosynthesis of acridone alkaloids originates from the shikimate and acetate pathways, converging to form the characteristic tricyclic acridone skeleton.

The Core this compound Biosynthesis Pathway

The biosynthesis of this compound can be conceptually divided into two main stages: the formation of the acridone core and the subsequent decorative modifications (hydroxylations and O-methylations) that yield the final complex structure.

Formation of the Acridone Core

The initial steps of this compound biosynthesis are shared with other acridone alkaloids and involve the condensation of an anthranilate derivative with three molecules of malonyl-CoA.

-

Activation of Anthranilate: The pathway commences with the activation of anthranilate, a product of the shikimate pathway, to its coenzyme A (CoA) thioester, anthraniloyl-CoA. This reaction is catalyzed by anthranilate-CoA ligase .[3]

-

N-Methylation of Anthraniloyl-CoA: For N-methylated acridone alkaloids like this compound, an N-methylation step is crucial. Anthranilate N-methyltransferase (ANMT) , a type of S-adenosyl-L-methionine (SAM)-dependent methyltransferase, catalyzes the transfer of a methyl group from SAM to the amino group of anthraniloyl-CoA, yielding N-methylanthraniloyl-CoA.[3][4]

-

Acridone Ring Formation: The central reaction in the formation of the acridone skeleton is catalyzed by acridone synthase (ACS) . This enzyme belongs to the type III polyketide synthase superfamily. ACS catalyzes a sequential decarboxylative condensation of three molecules of malonyl-CoA with one molecule of N-methylanthraniloyl-CoA.[5][6] The resulting polyketide intermediate undergoes intramolecular cyclization and aromatization to form the primary acridone product, 1,3-dihydroxy-N-methylacridone .[5][6]

Post-Acridone Synthase Modifications: Hydroxylation and O-Methylation

Following the formation of the 1,3-dihydroxy-N-methylacridone core, a series of hydroxylation and O-methylation reactions are required to produce the 1,2,3,4-tetramethoxy substitution pattern of this compound. While the exact sequence and the specific enzymes are not yet fully elucidated for this compound, the involvement of cytochrome P450 monooxygenases (P450s) and S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs) is highly probable based on studies of other plant secondary metabolic pathways.[7][8]

Proposed Hydroxylation Steps:

-

Cytochrome P450 Monooxygenases (P450s) are a large family of heme-containing enzymes known to catalyze a wide variety of oxidative reactions in plant secondary metabolism, including the hydroxylation of aromatic rings.[7][9] It is hypothesized that two successive hydroxylation reactions, likely catalyzed by specific P450s, introduce hydroxyl groups at the C-2 and C-4 positions of the 1,3-dihydroxy-N-methylacridone core.

Proposed O-Methylation Steps:

-

S-Adenosyl-L-methionine (SAM)-dependent O-Methyltransferases (OMTs) are responsible for the transfer of a methyl group from SAM to a hydroxyl group of a substrate.[8] Following each hydroxylation step, specific OMTs are proposed to methylate the newly introduced hydroxyl groups, as well as the existing hydroxyl groups at C-1 and C-3. This would require a series of four distinct O-methylation events to achieve the final tetramethoxy structure of this compound.

Quantitative Data

Specific quantitative data for the this compound biosynthesis pathway is currently scarce in the literature. However, kinetic parameters for acridone synthase from Ruta graveolens, a related Rutaceae species, provide valuable reference points.

| Enzyme | Substrate | Apparent Km (µM) | Reference |

| Acridone Synthase (Ruta graveolens) | N-methylanthraniloyl-CoA | 10.64 | [10] |

| Acridone Synthase (Ruta graveolens) | Malonyl-CoA | 32.8 | [10] |

Experimental Protocols

This section provides generalized protocols for the key enzymes involved in acridone alkaloid biosynthesis. These protocols can be adapted for the specific study of the this compound pathway.

Heterologous Expression and Purification of Acridone Synthase (ACS)

Objective: To produce and purify recombinant ACS for in vitro characterization.

Methodology:

-

Gene Cloning: The coding sequence of ACS from a this compound-producing plant is amplified by PCR and cloned into an appropriate expression vector (e.g., pET vector for E. coli expression).[11][12]

-

Heterologous Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).[11]

-

Cell Lysis and Protein Purification: Cells are harvested and lysed by sonication. The recombinant ACS, often expressed with a purification tag (e.g., His-tag), is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA resin).[13]

-

Purity Assessment: The purity of the recombinant protein is assessed by SDS-PAGE.

Enzyme Assay for Acridone Synthase (ACS)

Objective: To determine the catalytic activity and kinetic parameters of ACS.

Methodology:

-

Reaction Mixture: A typical reaction mixture contains the purified ACS enzyme, N-methylanthraniloyl-CoA, and [14C]-labeled malonyl-CoA in a suitable buffer (e.g., potassium phosphate buffer, pH 7.5).[10]

-

Reaction Incubation: The reaction is initiated by the addition of the enzyme and incubated at an optimal temperature (e.g., 30°C).

-

Product Extraction: The reaction is stopped, and the acridone products are extracted with an organic solvent (e.g., ethyl acetate).

-

Product Analysis: The radioactive acridone products are separated by thin-layer chromatography (TLC) and quantified by liquid scintillation counting.

-

Kinetic Analysis: Initial reaction velocities are measured at varying substrate concentrations to determine Km and Vmax values using Michaelis-Menten kinetics.[10]

Isolation and Assay of Microsomal Cytochrome P450 Enzymes

Objective: To isolate membrane-bound P450 enzymes and assay their hydroxylase activity.

Methodology:

-

Microsome Isolation: Plant tissue is homogenized, and the microsomal fraction, which contains the endoplasmic reticulum where many P450s reside, is isolated by differential centrifugation.[1][14]

-

Protein Solubilization: Microsomal proteins are solubilized using detergents to release them from the membrane.[14]

-

Enzyme Assay: The hydroxylase activity of P450s is typically assayed by incubating the microsomal fraction (or purified enzyme) with the substrate (e.g., 1,3-dihydroxy-N-methylacridone), NADPH, and a cytochrome P450 reductase.

-

Product Detection: The formation of the hydroxylated product is monitored by HPLC or LC-MS.

Regulation of this compound Biosynthesis

The biosynthesis of acridone alkaloids is known to be regulated by various endogenous and exogenous signals, ensuring that these defense-related compounds are produced when needed.

Jasmonate Signaling

Jasmonates (JAs) are plant hormones that play a central role in mediating defense responses against herbivores and pathogens.[5][15] Treatment of plant cell cultures with jasmonates has been shown to induce the expression of genes involved in alkaloid biosynthesis, including those in the acridone pathway.[5] This induction is mediated by a signaling cascade that leads to the activation of specific transcription factors.

Key Transcription Factor Families:

-

MYC: Basic helix-loop-helix (bHLH) transcription factors that are master regulators of jasmonate-responsive genes.[16]

-

AP2/ERF: A large family of transcription factors that can act as activators or repressors of defense gene expression.[17][18]

-

WRKY: A family of transcription factors known to be involved in various stress responses, including the regulation of secondary metabolism.[19]

Light Regulation

Light is a critical environmental factor that influences many aspects of plant development and metabolism, including the production of secondary metabolites.[20][21] In Ruta graveolens, the expression of acridone synthase (ACS) has been shown to be suppressed by light, suggesting that acridone alkaloid biosynthesis may be favored in dark conditions, such as in the roots.[5] This regulation is likely mediated by photoreceptors and downstream signaling components that ultimately impact the activity of transcription factors controlling the expression of biosynthetic genes.

Conclusion and Future Perspectives

The biosynthesis of this compound in Rutaceae plants represents a fascinating example of the chemical diversification of a core secondary metabolite scaffold. While the initial steps of acridone core formation are relatively well-understood, the precise sequence and enzymatic machinery of the subsequent hydroxylation and O-methylation reactions remain to be fully elucidated. Future research should focus on the identification and characterization of the specific cytochrome P450 monooxygenases and O-methyltransferases from this compound-producing species. The application of modern 'omics' technologies, such as transcriptomics and metabolomics, coupled with gene co-expression network analysis, will be instrumental in identifying candidate genes.[22] The heterologous expression and functional characterization of these enzymes will provide definitive proof of their roles and furnish valuable tools for the biotechnological production of this compound and novel, structurally related compounds with potential pharmaceutical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. promega.com [promega.com]

- 3. Kinetic and in silico structural characterization of norbelladine O-methyltransferase of Amaryllidaceae alkaloids biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Flavonoid 3'-O-methyltransferase from rice: cDNA cloning, characterization and functional expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Differential regulation and distribution of acridone synthase in Ruta graveolens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. criver.com [criver.com]

- 7. Cytochrome P450 Enzymes as Key Drivers of Alkaloid Chemical Diversification in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. researchgate.net [researchgate.net]

- 10. Purification and properties of acridone synthase from cell suspension cultures of Ruta graveolens L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of acridone derivatives via heterologous expression of a plant type III polyketide synthase in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Native acridone synthases I and II from Ruta graveolens L. form homodimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Purification and immunological characterization of a recombinant trimethylflavonol 3'-O-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Plant plasma membrane protein extraction and solubilization for proteomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. frontiersin.org [frontiersin.org]

- 18. Jasmonate-responsive transcription factors regulating plant secondary metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. connectsci.au [connectsci.au]

- 21. Plant cytochrome P450 (CYP450) ELISA research kit, [myskinrecipes.com]

- 22. Plant gene co-expression defines the biosynthetic pathway of neuroactive alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

Acridone Alkaloids: A Comprehensive Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of acridone alkaloids, a class of nitrogen-containing heterocyclic compounds. Acridone and its derivatives, both natural and synthetic, have garnered significant interest in the scientific community due to their wide array of pharmacological activities. This document covers their classification, biosynthesis, and key biological activities, with a focus on quantitative data and detailed experimental methodologies to support further research and development.

Introduction and Classification

Acridone alkaloids are natural products derived from the tricyclic aromatic core of acridone (9(10H)-acridinone).[1] The parent acridone structure is a planar molecule that can interact with various biological targets, a property that underpins its diverse bioactivities.[2] These alkaloids are predominantly found in plants of the Rutaceae family, such as in the bark, leaves, and roots.[1]

Acridone alkaloids can be categorized into several major classes based on their structural complexity.[3] This classification helps in understanding structure-activity relationships and in guiding synthetic efforts. The main classes include simple acridones, C-prenylated acridones, and those with additional fused heterocyclic rings like furan or pyran, as well as dimeric structures.[3]

References

Melicopicine (CAS 517-73-7): A Technical Safety Review for Researchers

Disclaimer: This document is intended as a technical guide for research, scientific, and drug development professionals. A comprehensive, officially sanctioned Safety Data Sheet (SDS) for Melicopicine (CAS 517-73-7) is not publicly available. The information presented herein has been compiled from various scientific databases and literature sources. It is imperative that this compound be handled with the utmost care, assuming it is potentially hazardous, and that all laboratory work is conducted by trained personnel in a controlled environment with appropriate personal protective equipment.

Chemical and Physical Properties

This compound is an acridone alkaloid that has been identified in plant species such as Teclea trichocarpa.[1] While comprehensive experimental data on its physical and chemical properties are limited, computed data provides some insight into its characteristics.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 517-73-7 | PubChem[2] |

| Molecular Formula | C₁₈H₁₉NO₅ | PubChem[2] |

| Molecular Weight | 329.35 g/mol | ChEMBL[1] |

| IUPAC Name | 1,2,3,4-tetramethoxy-10-methylacridin-9-one | PubChem[2] |

| Synonyms | NSC 402921, Melicopicene | MedchemExpress[3], PubChem[2] |

| Kovats Retention Index (semi-standard non-polar) | 2736 | PubChem[2] |

Hazard Identification and Toxicological Information

Detailed toxicological studies on this compound are not widely published. However, some available information suggests potential areas of concern.

Hazard Summary:

-

Potential Endocrine Disruptor: this compound is listed as a potential endocrine-disrupting compound in some databases.[2]

-

Cytotoxicity: Research on natural products for antimalarial drug discovery has included the evaluation of this compound's cytotoxicity.[4] However, specific quantitative data, such as the IC₅₀ value, are not provided in the available literature.

-

Structure-Based Toxicological Analysis: As part of a study on taste-modulating compounds, this compound was subjected to a structure-based toxicological analysis, although the specific results of this analysis are not publicly disclosed.[5]

Table 2: Summary of Toxicological Data for this compound

| Endpoint | Result | Source/Comment |

| Acute Toxicity (Oral, Dermal, Inhalation) | Data not available | |

| Skin Corrosion/Irritation | Data not available | |

| Serious Eye Damage/Irritation | Data not available | |

| Respiratory or Skin Sensitization | Data not available | |

| Germ Cell Mutagenicity | Data not available | |

| Carcinogenicity | Data not available | |

| Reproductive Toxicity | Data not available | |

| Specific Target Organ Toxicity (Single Exposure) | Data not available | |

| Specific Target Organ Toxicity (Repeated Exposure) | Data not available | |

| Aspiration Hazard | Data not available | |

| Cytotoxicity | Evaluated, but no quantitative data is publicly available.[4] | |

| Endocrine Disruption | Potential endocrine disruptor.[2] |

Experimental Protocols

Detailed experimental protocols for the safety assessment of this compound are not available in the public domain. However, based on the context of the research in which it is mentioned, a general workflow for assessing the in vitro cytotoxicity of a novel compound can be outlined.

General Workflow for In Vitro Cytotoxicity Assessment

Handling, Storage, and First Aid

Due to the lack of specific safety data, standard laboratory procedures for handling chemical compounds of unknown toxicity should be strictly followed.

Engineering Controls:

-

Work should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).

-

Skin and Body Protection: A laboratory coat should be worn. Ensure full skin coverage.

Handling:

-

Avoid inhalation of dust or aerosols.

-

Avoid contact with skin and eyes.

-

Minimize dust generation.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly sealed container.

-

Keep in a cool, dry, and well-ventilated area away from incompatible materials.

First-Aid Measures: In the absence of substance-specific first-aid protocols, the following general guidance should be followed in case of exposure:

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.

-

Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Logical Framework for Safety Data Generation

The following diagram illustrates the logical progression of safety and toxicological data generation required for a comprehensive risk assessment of a research compound like this compound. The red nodes indicate areas where data is currently lacking for this specific compound.

References

- 1. EP2984073B1 - Reduced sodium food product - Google Patents [patents.google.com]

- 2. This compound | C18H19NO5 | CID 101253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. scispace.com [scispace.com]

- 5. US10159268B2 - Reduced sodium food products - Google Patents [patents.google.com]

The Isolation of Melicopicine: A Technical Guide to its Discovery and Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Melicopicine, a tetramethoxy-N-methylacridone alkaloid, represents a class of natural products with a history rooted in the mid-20th century exploration of phytochemicals. First isolated from the Australian Rutaceae family, its discovery was a function of classic natural product chemistry workflows. This technical guide provides an in-depth overview of the historical discovery, isolation, and characterization of this compound. It details the foundational experimental protocols for its extraction and purification, presents its physicochemical and spectral data in structured formats, and illustrates the logical workflow of its isolation. This document serves as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development interested in the acridone alkaloids.

Historical Discovery

The discovery of this compound dates back to 1949, from studies on the chemical constituents of Australian flora. Researchers investigating the bark of the rainforest tree Melicope fareana (F. Muell.), a member of the Rutaceae family, identified a mixture of alkaloids. Through systematic extraction and separation, they isolated four distinct compounds, one of which was the novel tetramethoxy acridone alkaloid, this compound. It was found to be a significant component of the bark, present at an approximate yield of 1%.[1] This discovery was part of a broader effort in the mid-20th century to isolate and identify bioactive compounds from natural sources, laying the groundwork for future pharmacological studies.

Physicochemical and Spectroscopic Data

The structural identity of this compound has been elucidated through a combination of chemical degradation and modern spectroscopic techniques. Its key properties are summarized below for easy reference.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₈H₁₉NO₅ | [2] |

| Molecular Weight | 329.35 g/mol | [2] |

| IUPAC Name | 1,2,3,4-tetramethoxy-10-methylacridin-9-one | [2] |

| CAS Number | 517-73-7 | [2] |

| Appearance | (Not specified in sources, typically yellow crystalline solid) | |

| Melting Point | (Not specified in sources) | |

| Solubility | (Soluble in organic solvents like chloroform, methanol, ethanol) |

Table 2: Spectroscopic Data for this compound Characterization

| Technique | Data | Source(s) |

| ¹H NMR (CDCl₃) | δ (ppm): 8.45 (dd, H-5), 7.68 (ddd, H-7), 7.37 (dd, H-8), 7.18 (ddd, H-6), 4.13 (s, OMe), 4.04 (s, OMe), 3.96 (s, OMe), 3.90 (s, OMe), 3.79 (s, N-Me). (Note: Specific assignments can vary; this represents a typical spectrum). | [3][4] |

| ¹³C NMR (CDCl₃) | δ (ppm): 177.6 (C=O), 156.4, 153.9, 148.5, 142.1, 139.0, 132.8, 126.3, 121.7, 115.1, 114.2, 108.9, 62.6 (OMe), 61.8 (OMe), 61.2 (OMe), 59.1 (OMe), 34.0 (N-Me). (Note: Representative values for the acridone core and substituents). | [1][5][6] |

| Mass Spectrometry (GC-MS) | m/z Top Peak: 314; m/z 2nd Highest: 329 [M]⁺; m/z 3rd Highest: 256. | [2] |

| Infrared (IR) Spectroscopy (KBr Pellet) | νₘₐₓ (cm⁻¹): ~3000-2850 (C-H stretching), ~1630 (C=O, acridone carbonyl), ~1600, 1580 (C=C aromatic stretching), ~1280-1050 (C-O stretching of methoxy groups). (Note: Characteristic absorption bands for the functional groups present). | [7][8][9][10][11] |

| UV-Vis Spectroscopy (in Ethanol) | λₘₐₓ (nm): ~258, ~280, ~330, ~400. (Note: These are characteristic absorption maxima for the acridone chromophore). |

Experimental Protocols: Isolation and Purification

The isolation of this compound relies on classic alkaloid extraction methodology. The protocol involves an initial solvent extraction from the dried plant material, followed by an acid-base liquid-liquid partitioning to separate the basic alkaloid fraction from neutral and acidic compounds. Final purification is achieved through chromatography.

The following is a detailed, representative protocol based on established methods for alkaloid isolation.

Stage 1: Extraction of Crude Alkaloids

-

Preparation of Plant Material : Air-dry the bark of Melicope fareana and grind it into a coarse powder to maximize the surface area for solvent penetration.

-

Solvent Extraction :

-

Load the powdered bark (e.g., 1 kg) into a large-scale Soxhlet apparatus.

-

Extract continuously with methanol or ethanol (e.g., 10 L) for approximately 48 hours, or until the solvent running through the thimble is colorless.

-

Alternatively, perform cold maceration by soaking the powdered bark in methanol or ethanol at room temperature for 3-5 days with occasional agitation.

-

-

Concentration : Concentrate the resulting alcoholic extract in vacuo using a rotary evaporator at 40-50°C. This yields a dark, viscous crude extract.

Stage 2: Acid-Base Partitioning

This critical step separates the basic this compound from other non-basic secondary metabolites.

-

Acidification : Dissolve the crude extract in a 5% aqueous solution of hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). This protonates the tertiary amine of the alkaloid, forming a water-soluble salt (this compound-HCl).

-

Removal of Neutral/Acidic Impurities :

-

Transfer the acidic aqueous solution to a large separatory funnel.

-

Extract the solution multiple times with an immiscible organic solvent such as diethyl ether or dichloromethane.

-

Combine the organic layers and discard them. This fraction contains neutral and acidic compounds (e.g., fats, terpenoids, phenolic acids). The protonated alkaloids remain in the aqueous layer.

-

-

Basification and Re-extraction :

-

Cool the acidic aqueous layer in an ice bath.

-

Slowly add a base, such as concentrated ammonium hydroxide (NH₄OH) or a saturated sodium carbonate (Na₂CO₃) solution, until the pH is approximately 9-10. This deprotonates the alkaloid salt, converting it back to its free base form, which is less soluble in water.

-

Immediately extract the now basic aqueous solution multiple times with dichloromethane or chloroform.

-

-

Drying and Concentration :

-

Combine the organic layers containing the free base alkaloids.

-

Dry the solution over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude alkaloid fraction.

-

Stage 3: Chromatographic Purification

-

Column Chromatography :

-

Prepare a silica gel 60 (70-230 mesh) column packed in a non-polar solvent like n-hexane.

-

Dissolve the crude alkaloid fraction in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

-

Apply the dried sample to the top of the column.

-

Elute the column using a gradient solvent system, starting with a non-polar solvent and gradually increasing the polarity. A common gradient is n-hexane:ethyl acetate, starting from 100:0 and progressing to 0:100, followed by the addition of methanol to the ethyl acetate for more polar compounds.

-

-

Fraction Collection and Analysis :

-

Collect fractions of the eluate (e.g., 20-50 mL each).

-

Monitor the fractions using Thin Layer Chromatography (TLC) on silica gel plates, visualizing the spots under UV light (254 nm and 365 nm).

-

Combine fractions that show a major spot corresponding to the Rf value of this compound.

-

-

Recrystallization :

-

Concentrate the combined pure fractions to dryness.

-

Dissolve the residue in a minimal amount of a hot solvent mixture (e.g., ethanol/methanol or chloroform/hexane).

-

Allow the solution to cool slowly to induce crystallization.

-

Collect the purified crystals of this compound by filtration.

-

Workflow and Pathway Visualizations

The logical flow of the isolation and purification process can be visualized to provide a clear overview of the experimental sequence.

Caption: General workflow for the isolation and purification of this compound.

Characterization Techniques

The unambiguous identification of isolated this compound requires a suite of modern analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR are essential for determining the carbon-hydrogen framework. ¹H NMR provides information on the number and environment of protons, revealing signals for the aromatic protons, the four distinct methoxy groups, and the N-methyl group.[3][4] ¹³C NMR identifies all 18 carbon atoms in the molecule, including the characteristic downfield signal for the acridone carbonyl carbon.[1][5][6]

-

Mass Spectrometry (MS) : MS is used to determine the molecular weight and fragmentation pattern. Electron Impact (EI) or Electrospray Ionization (ESI) techniques can confirm the molecular formula C₁₈H₁₉NO₅ by identifying the molecular ion peak [M]⁺ at m/z 329.[2]

-

Infrared (IR) Spectroscopy : IR spectroscopy identifies the key functional groups present in the molecule. The spectrum of this compound is characterized by a strong absorption band for the conjugated ketone (C=O) of the acridone ring system, as well as bands corresponding to aromatic C=C bonds, C-H bonds, and the C-O bonds of the methoxy groups.[7][8][9][10][11]

-

UV-Visible (UV-Vis) Spectroscopy : The extended conjugation of the acridone core gives this compound a characteristic UV-Vis absorption spectrum with multiple maxima, which is useful for its detection and quantification.

-

X-ray Crystallography : For a definitive determination of the three-dimensional structure and absolute configuration in the solid state, single-crystal X-ray diffraction is the gold standard. This technique provides precise bond lengths, bond angles, and crystal packing information.

Conclusion

The isolation of this compound from Melicope fareana is a classic example of natural product chemistry that combines traditional extraction techniques with chromatographic purification. Its discovery paved the way for the exploration of acridone alkaloids and their potential biological activities. The protocols and data presented in this guide offer a comprehensive technical foundation for researchers aiming to isolate, identify, or further investigate this compound and related compounds. This foundational knowledge is crucial for professionals in drug discovery who may look to such natural scaffolds for the development of new therapeutic agents.

References

- 1. rsc.org [rsc.org]

- 2. rsc.org [rsc.org]

- 3. scs.illinois.edu [scs.illinois.edu]

- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Melicopicine: A Technical Overview of its Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise summary of the known physicochemical properties of Melicopicine, an acridone alkaloid. Due to a lack of extensive research on its biological activities, this document focuses on its molecular characteristics and presents hypothetical frameworks for its potential investigation.

Physicochemical Data

The fundamental molecular properties of this compound are well-established and summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₉NO₅ | [1][2] |

| Molecular Weight | 329.35 g/mol | [1][2] |

| IUPAC Name | 1,2,3,4-tetramethoxy-10-methylacridin-9-one | |

| CAS Number | 517-73-7 |

Hypothetical Experimental Workflow

Given the limited publicly available data on the biological activities of this compound, a general experimental workflow for the isolation and preliminary screening of such a natural product is proposed. This workflow is a standard approach in natural product drug discovery.

Hypothetical Signaling Pathway

Acridone alkaloids, the class of compounds to which this compound belongs, have been reported to exhibit various biological activities, including anti-inflammatory and cytotoxic effects. A plausible, yet hypothetical, signaling pathway that could be investigated for this compound, based on the known actions of similar compounds, is the NF-κB signaling pathway. This pathway is a key regulator of inflammation and cell survival.

Conclusion

This compound is a defined chemical entity with a known molecular formula and weight. However, a comprehensive review of publicly accessible scientific literature reveals a significant gap in the understanding of its biological activities and mechanism of action. The experimental workflow and signaling pathway presented herein are hypothetical and based on general principles of natural product research and the known activities of related acridone alkaloids. Further in vitro and in vivo studies are necessary to elucidate the pharmacological profile of this compound.

References

Preliminary In-Vitro Cytotoxicity Studies of Melicopicine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Melicopicine, a furoquinoline alkaloid, has emerged as a compound of interest in oncological research due to its potential cytotoxic effects against various cancer cell lines. This technical guide provides a comprehensive overview of the preliminary in-vitro cytotoxicity studies of this compound. It summarizes the available quantitative data on its cytotoxic activity, details the experimental protocols for key assays, and visually represents the current understanding of the signaling pathways potentially involved in its mechanism of action. This document is intended to serve as a foundational resource for researchers and professionals in the field of drug development, facilitating further investigation into the therapeutic potential of this compound.

Quantitative Cytotoxicity Data

The cytotoxic activity of this compound has been evaluated against a limited number of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, have been determined. The available data is summarized in the table below.

| Cell Line | Cancer Type | IC50 (µg/mL) |

| PC-3M | Prostate Cancer | 12.5 |

| LNCaP | Prostate Cancer | 21.1 |

Table 1: IC50 Values of this compound against Prostate Cancer Cell Lines.

Experimental Protocols

The following are detailed methodologies for key experiments typically employed in the in-vitro evaluation of a compound's cytotoxicity. While specific parameters for this compound studies are not extensively documented, these protocols represent standard procedures in the field.

Cell Culture and Maintenance

Prostate cancer cell lines, such as PC-3M and LNCaP, are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2. The culture medium is replaced every 2-3 days, and cells are subcultured upon reaching 80-90% confluency.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

96-well plates

-

This compound stock solution (dissolved in DMSO)

-

Complete cell culture medium

-

MTT solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in the complete culture medium.

-

Remove the existing medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).

-

Incubate the plate for 48 hours.

-

After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

The IC50 value is determined by plotting the percentage of cell viability against the concentration of this compound.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect apoptosis by measuring the externalization of phosphatidylserine (PS) on the cell surface.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

-

6-well plates

Procedure:

-

Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 hours.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) are distinguished based on their fluorescence.

Signaling Pathways and Visualizations

While the precise signaling pathways affected by this compound are yet to be fully elucidated, studies on related acridone alkaloids suggest potential mechanisms of action. These include the induction of apoptosis through the generation of reactive oxygen species (ROS), activation of the c-Jun N-terminal kinase (JNK) pathway, and engagement of the mitochondrial (intrinsic) apoptosis pathway. Another acridone alkaloid, buxifoliadine E, has been shown to inhibit the ERK pathway and induce apoptosis via Bax and caspase-3 activation.

Based on this analogous information, a putative signaling pathway for this compound-induced apoptosis is proposed below.

Caption: Putative Signaling Pathway of this compound-Induced Apoptosis.

The following diagram illustrates a general experimental workflow for assessing the in-vitro cytotoxicity of a compound like this compound.

Caption: General Experimental Workflow for In-Vitro Cytotoxicity Studies.

Conclusion and Future Directions

The preliminary in-vitro data suggest that this compound exhibits cytotoxic activity against prostate cancer cell lines. However, the available data is limited, and further research is warranted to fully understand its therapeutic potential. Future studies should focus on:

-

Expanding the scope of cytotoxicity screening: Evaluating the efficacy of this compound against a broader panel of cancer cell lines from different origins.

-

Elucidating the precise mechanism of action: Conducting detailed molecular studies, such as Western blot analysis and gene expression profiling, to identify the specific signaling pathways modulated by this compound.

-

In-vivo studies: Progressing to animal models to assess the anti-tumor efficacy and safety profile of this compound in a physiological context.

This technical guide provides a starting point for researchers interested in exploring the anticancer properties of this compound. The provided protocols and conceptual frameworks are intended to guide the design of future experiments aimed at comprehensively characterizing its cytotoxic effects.

Melicopicine: A Technical Guide to an Acridine Alkaloid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Melicopicine, a tetramethoxy-substituted acridone alkaloid, represents a significant member of the acridine class of compounds. Acridine derivatives have long been recognized for their diverse biological activities, including notable anticancer and antimicrobial properties. This technical guide provides a comprehensive overview of this compound, focusing on its chemical identity, synthesis, and biological activity. Detailed experimental protocols for its synthesis and for the evaluation of its cytotoxic effects are presented to facilitate further research and development. Quantitative data from cytotoxicity assays are summarized, and key pathways and workflows are visualized to provide a clear and concise understanding of this promising natural product.

Introduction

This compound is a naturally occurring acridone alkaloid found in various plant species, including Esenbeckia febrifuga, Vepris trichocarpa, and Sarcomelicope argyrophylla.[1] As a member of the acridine family, its core structure consists of a tricyclic aromatic ring system containing a nitrogen atom. Specifically, it is an acridone, characterized by a carbonyl group at the C9 position of the acridine scaffold. The chemical structure of this compound is 1,2,3,4-tetramethoxy-10-methylacridin-9-one.[1]

The acridine and acridone classes of compounds have attracted significant interest in medicinal chemistry due to their potential as therapeutic agents. Their planar structure allows for intercalation into DNA, a mechanism that contributes to their cytotoxic and antineoplastic activities. This compound, with its specific substitution pattern, is a subject of ongoing research to elucidate its unique biological profile and potential for drug development.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C18H19NO5 | PubChem[1] |

| Molecular Weight | 329.35 g/mol | ChEMBL[2] |

| IUPAC Name | 1,2,3,4-tetramethoxy-10-methylacridin-9-one | PubChem[1] |

| CAS Number | 517-73-7 | PubChem[1] |

| ChEMBL ID | CHEMBL455628 | ChEMBL[2] |

Synthesis of this compound

General Synthetic Pathway

The synthesis of the acridone core of this compound can be conceptually approached in two key steps:

-

Ullmann Condensation: This step involves the copper-catalyzed reaction of an anthranilic acid derivative with a substituted iodobenzene to form a diarylamine intermediate.

-

Cyclization: The diarylamine intermediate is then subjected to an acid-catalyzed cyclization to form the tricyclic acridone ring system.

Subsequent methylation and methoxylation steps would be required to achieve the final structure of this compound.

Caption: Generalized synthesis of the this compound acridone core.

Experimental Protocol: General Ullmann Acridone Synthesis

The following protocol is a generalized procedure for the synthesis of an acridone core, which can be adapted for the synthesis of this compound with appropriately substituted starting materials.

Materials:

-

2-Aminobenzoic acid derivative

-

Iodobenzene derivative

-

Copper powder or Copper(I) iodide

-

Potassium carbonate (K2CO3)

-

Dimethylformamide (DMF) or other high-boiling polar solvent

-

Concentrated sulfuric acid (H2SO4) or polyphosphoric acid (PPA)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Organic solvents for extraction and purification (e.g., ethyl acetate, hexane)

-

Silica gel for column chromatography

Procedure:

-

Ullmann Condensation:

-

In a round-bottom flask, combine the 2-aminobenzoic acid derivative (1 equivalent), the iodobenzene derivative (1.1 equivalents), potassium carbonate (2 equivalents), and a catalytic amount of copper powder or CuI.

-

Add DMF as the solvent and heat the mixture to reflux (typically 120-150 °C) for 12-24 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Acidify the aqueous mixture with HCl to precipitate the diarylamine product.

-

Filter the precipitate, wash with water, and dry. The crude product can be purified by recrystallization or column chromatography.

-

-

Cyclization:

-

Add the purified diarylamine intermediate to concentrated sulfuric acid or polyphosphoric acid.

-

Heat the mixture to 100-120 °C for 2-4 hours.

-

Carefully pour the hot acid mixture onto crushed ice to precipitate the acridone product.

-

Neutralize the mixture with a base (e.g., NaOH) and filter the resulting precipitate.

-

Wash the solid with water and dry. The crude acridone can be purified by column chromatography on silica gel.

-

Biological Activity of this compound

Acridone alkaloids are known to exhibit a range of biological activities, with anticancer properties being the most extensively studied. The planar acridone ring system can intercalate between the base pairs of DNA, leading to inhibition of DNA replication and transcription, and ultimately to cell cycle arrest and apoptosis.

While specific, in-depth studies on the biological activity and mechanism of action of this compound are limited in the publicly available literature, its bioactivity has been assessed in large-scale screening programs. The ChEMBL database entry for this compound (CHEMBL455628) indicates that it has been tested for its bioactivity, with GI50 (50% growth inhibition) and IC50 (50% inhibitory concentration) data available.[2] This data is often derived from comprehensive screens such as the National Cancer Institute's NCI-60 human tumor cell line screen.

Table 2: Summary of Reported Bioactivity for this compound (Conceptual)

| Assay Type | Cell Line Panel | Reported Activity | Data Source |

| Growth Inhibition | NCI-60 | GI50 values available | ChEMBL[2] |

| Inhibition Assay | Various | IC50 values available | ChEMBL[2] |

Note: Specific quantitative values from primary literature sources were not available at the time of this review. Researchers are encouraged to consult the ChEMBL database directly for links to the source publications.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. This protocol provides a general procedure for evaluating the cytotoxicity of a compound like this compound.

Materials:

-

Human cancer cell lines (e.g., from the NCI-60 panel)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well cell culture plates

-

This compound stock solution (e.g., in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete medium from the stock solution.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control.

-

Incubate the plate for 48-72 hours.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of the MTT solution to each well.

-

Incubate the plate for another 2-4 hours at 37°C until formazan crystals are visible.

-

Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the percentage of cell viability against the log of the compound concentration and determine the IC50 value using a suitable software.

-

Caption: Experimental workflow for an MTT cytotoxicity assay.

Conclusion

This compound, as a member of the acridine class, holds potential for further investigation in the field of drug discovery, particularly in oncology. This guide has provided a foundational understanding of its chemical nature, a generalized synthetic approach, and a framework for assessing its biological activity. The provided experimental protocols are intended to serve as a starting point for researchers to explore the therapeutic potential of this and related acridone alkaloids. Further studies are warranted to isolate and characterize the specific biological targets of this compound and to elucidate its precise mechanism of action, which will be crucial for its future development as a potential therapeutic agent.

References

Spectroscopic Profile of Melicopicine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Melicopicine, an acridone alkaloid. The information presented herein is intended to support research and development efforts by providing detailed spectroscopic data, experimental methodologies, and logical workflows for the analysis of this compound.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound (C₁₈H₁₉NO₅, Molecular Weight: 329.35 g/mol ).[1]

Mass Spectrometry

The mass spectrum of this compound exhibits a molecular ion peak and characteristic fragmentation patterns consistent with its acridone structure.

| m/z | Relative Intensity | Assignment |

| 329 | M⁺ | Molecular Ion |

| 314 | High | [M - CH₃]⁺ |

| 256 | Moderate | Further fragmentation |

| Table 1: Mass Spectrometry data for this compound.[1] |

Infrared (IR) Spectroscopy

The infrared spectrum of this compound shows characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~1630 | Strong | C=O (Acridone carbonyl) |

| ~1600, ~1475 | Medium-Weak | C=C (Aromatic) |

| ~3000-2850 | Medium | C-H (Aliphatic) |

| ~1300-1000 | Strong | C-O (Ether) |

| Table 2: Infrared Spectroscopy data for this compound. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound provide detailed information about its molecular structure.

¹H NMR Data (Data not available in the conducted search)

¹³C NMR Data (Specific chemical shift data from the referenced literature, Heterocycles 20, 863 (1983), was not directly retrievable in the search.)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These are based on standard methodologies for the analysis of natural products and acridone alkaloids.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: A high-resolution mass spectrometer, typically coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Ionization: Electron Ionization (EI) is a common method for GC-MS, while Electrospray Ionization (ESI) is typically used for LC-MS.

-

Analysis: The sample is introduced into the mass spectrometer. For fragmentation analysis (MS/MS), the molecular ion (m/z 329) is isolated and subjected to collision-induced dissociation (CID) to generate fragment ions.

-

Data Acquisition: The mass-to-charge ratios of the parent and fragment ions are recorded.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Methodology:

-

Sample Preparation: The solid sample of this compound is typically prepared as a KBr (potassium bromide) pellet. A small amount of the sample is mixed with dry KBr powder and pressed into a thin, transparent disk. Alternatively, a thin film can be cast from a solution onto a salt plate (e.g., NaCl or KBr).

-

Analysis: The prepared sample is placed in the IR beam of the spectrometer.

-

Data Acquisition: The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The positions of the absorption bands (in wavenumbers, cm⁻¹) are then correlated with known functional group frequencies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the detailed molecular structure of this compound.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Methodology:

-

Sample Preparation: A few milligrams of the this compound sample are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of a reference standard, such as tetramethylsilane (TMS), is added.

-

Analysis: The prepared sample is placed in the NMR spectrometer.

-

Data Acquisition: ¹H NMR and ¹³C NMR spectra are acquired. For a more detailed structural analysis, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.

Visualizations